molecular formula C15H12N4O3S B2930930 1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea CAS No. 476324-44-4

1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea

Cat. No. B2930930
CAS RN: 476324-44-4
M. Wt: 328.35
InChI Key: OPJOTWOZNGUKRI-UHFFFAOYSA-N
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Description

The compound “1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea” is a complex organic molecule that contains a benzothiazole ring, a nitrophenyl group, and a urea linkage . Benzothiazole derivatives have been studied for their potential biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, benzothiazole derivatives are generally synthesized through the condensation of 2-aminobenzenethiol and a suitable electrophile . The nitrophenyl group and the urea linkage could be introduced in subsequent steps, although the exact methodology would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a nitrophenyl group, and a urea linkage . The exact structure would need to be determined through techniques such as NMR spectroscopy, X-ray crystallography, or computational methods .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzothiazole ring, the nitrophenyl group, and the urea linkage . The nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, melting point, and stability would need to be determined experimentally .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its potential biological activities could also be explored, given the known activities of other benzothiazole derivatives .

properties

IUPAC Name

1-(2-methyl-1,3-benzothiazol-5-yl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c1-9-16-13-8-11(4-7-14(13)23-9)18-15(20)17-10-2-5-12(6-3-10)19(21)22/h2-8H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJOTWOZNGUKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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